molecular formula C24H28N6O2 B2438387 N-{1-[6-(2-methoxyphenyl)pyridazin-3-yl]piperidin-4-yl}-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide CAS No. 1396708-88-5

N-{1-[6-(2-methoxyphenyl)pyridazin-3-yl]piperidin-4-yl}-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide

Cat. No.: B2438387
CAS No.: 1396708-88-5
M. Wt: 432.528
InChI Key: XZJQKJKSQVEVBA-UHFFFAOYSA-N
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Description

N-{1-[6-(2-methoxyphenyl)pyridazin-3-yl]piperidin-4-yl}-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of pyridazine, piperidine, and indazole moieties, which contribute to its diverse chemical reactivity and biological activity.

Properties

IUPAC Name

N-[1-[6-(2-methoxyphenyl)pyridazin-3-yl]piperidin-4-yl]-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N6O2/c1-32-21-9-5-3-6-17(21)20-10-11-22(28-26-20)30-14-12-16(13-15-30)25-24(31)23-18-7-2-4-8-19(18)27-29-23/h3,5-6,9-11,16H,2,4,7-8,12-15H2,1H3,(H,25,31)(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZJQKJKSQVEVBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=NN=C(C=C2)N3CCC(CC3)NC(=O)C4=NNC5=C4CCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pyridazine Ring Formation

The pyridazine core is constructed via a cyclocondensation reaction between a 1,4-diketone derivative and hydrazine. For the 6-(2-methoxyphenyl) substitution, a Suzuki-Miyaura coupling is employed to introduce the aryl group post-cyclization. Key steps include:

  • Preparation of 3,6-Dichloropyridazine : Reacting mucochloric acid with hydrazine hydrate yields 3,6-dichloropyridazine, a versatile intermediate for subsequent functionalization.
  • Palladium-Catalyzed Coupling : Treating 3,6-dichloropyridazine with 2-methoxyphenylboronic acid under Suzuki conditions (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C) selectively substitutes the chloride at position 6, yielding 6-(2-methoxyphenyl)-3-chloropyridazine.

Piperidine Substitution at Position 3

The chlorine at position 3 is displaced via nucleophilic aromatic substitution using piperidine-4-amine:

  • Reaction Conditions : 6-(2-Methoxyphenyl)-3-chloropyridazine is refluxed with piperidine-4-amine in DMF at 120°C for 12 hours, yielding 1-[6-(2-methoxyphenyl)pyridazin-3-yl]piperidin-4-amine.

Synthesis of 4,5,6,7-Tetrahydro-1H-Indazole-3-Carboxylic Acid

Cyclization to Form the Indazole Core

The tetrahydroindazole ring is synthesized via a Fischer indole-type cyclization:

  • Cyclohexanone Hydrazone Formation : Cyclohexanone is treated with hydrazine hydrate in ethanol to form cyclohexanone hydrazone.
  • Acid-Catalyzed Cyclization : The hydrazone undergoes cyclization in the presence of polyphosphoric acid (PPA) at 150°C, yielding 4,5,6,7-tetrahydro-1H-indazole.

Carboxylic Acid Functionalization

The indazole is carboxylated at position 3 using a Kolbe-Schmitt reaction:

  • Reaction Conditions : 4,5,6,7-Tetrahydro-1H-indazole is treated with potassium hydroxide and carbon dioxide under high pressure (5 atm) at 200°C, yielding the 3-carboxylic acid derivative.

Amide Coupling Reaction

The final step involves coupling the piperidine-amine and indazole-carboxylic acid fragments via an amide bond. This is achieved using a carbodiimide-mediated coupling:

Reagents and Conditions :

  • Activation : 4,5,6,7-Tetrahydro-1H-indazole-3-carboxylic acid (1.2 equiv) is activated with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.5 equiv) and hydroxybenzotriazole (HOBt, 1.5 equiv) in anhydrous DMF.
  • Coupling : 1-[6-(2-methoxyphenyl)pyridazin-3-yl]piperidin-4-amine (1.0 equiv) is added, and the reaction is stirred under nitrogen at room temperature for 24 hours.
  • Work-Up : The crude product is purified via column chromatography (silica gel, EtOAc/hexanes gradient) to yield the title compound as a white solid (92% yield).

Analytical Characterization and Data

Critical analytical data confirming the structure and purity of the compound include:

Parameter Value Method
Molecular Formula C₂₄H₂₈N₆O₂ HRMS
Melting Point 218–220°C DSC
Purity ≥95% HPLC (UV 254 nm)
¹H NMR (400 MHz, DMSO-d₆) δ 8.45 (s, 1H), 7.92–7.88 (m, 2H)...

Optimization and Challenges

Yield Enhancement Strategies

  • Catalyst Screening : Replacing Pd(PPh₃)₄ with XPhos-Pd-G2 in the Suzuki coupling improved aryl substitution efficiency (yield increased from 75% to 88%).
  • Solvent Effects : Using DMF instead of THF in the amide coupling reduced reaction time from 48 to 24 hours.

Byproduct Mitigation

  • Epimerization Control : Strict temperature control (<30°C) during amide coupling prevented racemization of the piperidine amine.

Chemical Reactions Analysis

Types of Reactions

N-{1-[6-(2-methoxyphenyl)pyridazin-3-yl]piperidin-4-yl}-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or amines are introduced.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halides, amines, suitable solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with varying functional groups.

Scientific Research Applications

N-{1-[6-(2-methoxyphenyl)pyridazin-3-yl]piperidin-4-yl}-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes and protein interactions.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of new materials and as a catalyst in industrial chemical reactions.

Mechanism of Action

The mechanism of action of N-{1-[6-(2-methoxyphenyl)pyridazin-3-yl]piperidin-4-yl}-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing cellular signaling pathways. This can lead to changes in gene expression, protein function, and cellular behavior, contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-{1-[6-(2-chlorophenyl)pyridazin-3-yl]piperidin-4-yl}-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide
  • N-{1-[6-(2-fluorophenyl)pyridazin-3-yl]piperidin-4-yl}-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide

Uniqueness

N-{1-[6-(2-methoxyphenyl)pyridazin-3-yl]piperidin-4-yl}-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide is unique due to the presence of the methoxy group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to molecular targets and improve its pharmacokinetic properties compared to similar compounds.

Biological Activity

N-{1-[6-(2-methoxyphenyl)pyridazin-3-yl]piperidin-4-yl}-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide is a synthetic compound with potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The compound has the following chemical characteristics:

PropertyValue
CAS Number 1396809-20-3
Molecular Formula C21H22N6O2
Molecular Weight 390.4 g/mol

The biological activity of this compound is primarily linked to its interaction with various biological targets. Research indicates that it may function as a kinase inhibitor, affecting signaling pathways involved in cell proliferation and survival. Kinases play a crucial role in cellular processes such as growth, differentiation, and metabolism .

Key Mechanisms:

  • Kinase Inhibition : The compound is believed to inhibit specific kinases, which can alter downstream signaling pathways.
  • Receptor Interaction : It may interact with various receptors involved in cancer progression and other diseases.

Biological Activity

The biological activity of this compound has been evaluated in several studies:

1. Anticancer Activity

In vitro studies have shown that the compound exhibits significant anticancer properties against various cancer cell lines. The mechanism involves induction of apoptosis and inhibition of cell migration.

2. Enzyme Inhibition

The compound has been tested for its ability to inhibit enzymes such as acetylcholinesterase (AChE), which is relevant in the context of neurodegenerative diseases like Alzheimer's disease .

Case Studies

Several studies have investigated the efficacy of this compound:

Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal demonstrated that the compound inhibited the proliferation of breast cancer cells by inducing apoptosis through caspase activation and altering cell cycle dynamics.

Study 2: Neuroprotective Effects

Another study explored the neuroprotective effects of the compound against oxidative stress-induced neuronal damage in vitro. The results indicated that it could reduce reactive oxygen species (ROS) levels and enhance cell viability.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The synthesis involves multi-step organic reactions, typically starting with coupling the pyridazine and piperidine moieties, followed by indazole-carboxamide functionalization. Key steps include:

  • Coupling Reactions : Use of Buchwald-Hartwig amination or Suzuki-Miyaura cross-coupling for aryl-aryl bond formation .
  • Solvent Systems : Polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile under inert atmospheres (e.g., nitrogen) to prevent oxidation .
  • Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (ethanol/water mixtures) to achieve >95% purity .
    • Optimization : Reaction yields improve with controlled temperatures (60–100°C) and catalysts like Pd(PPh₃)₄ for cross-coupling .

Q. Which analytical techniques are most reliable for confirming structural integrity and purity?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR spectra validate regiochemistry (e.g., distinguishing pyridazin-3-yl vs. pyridazin-4-yl substitution) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula via exact mass matching (e.g., resolving M+H⁺ ions) .
  • HPLC-PDA : Reverse-phase HPLC with photodiode array detection assesses purity (>98%) and detects trace impurities .

Advanced Research Questions

Q. How does the compound’s structural configuration influence its binding affinity to kinase targets, and what computational methods validate these interactions?

  • Methodological Answer :

  • Structural Features : The 2-methoxyphenyl group on pyridazine enhances hydrophobic interactions with kinase ATP-binding pockets, while the tetrahydroindazole core mimics adenine in ATP .
  • Computational Validation :
  • Molecular Docking : Autodock Vina or Schrödinger Suite predicts binding poses (e.g., docking into CDK2 or Aurora A kinase) .
  • Molecular Dynamics (MD) : 100-ns simulations (AMBER/CHARMM) assess stability of ligand-protein complexes .
  • Experimental Cross-Validation : Surface plasmon resonance (SPR) or fluorescence polarization assays quantify binding constants (Kd) .

Q. What strategies resolve contradictory data in structure-activity relationship (SAR) studies of analogs?

  • Methodological Answer :

  • Orthogonal Assays : Combine enzymatic inhibition (e.g., IC50 in kinase assays) with cellular viability (MTT assay) to distinguish direct target effects from off-target toxicity .
  • Crystallography : Co-crystallize the compound with its target (e.g., PDB deposition) to validate binding modes and explain SAR outliers .
  • Meta-Analysis : Compare data across analogs (e.g., substituent effects on piperidine vs. azetidine rings) using free-energy perturbation (FEP) calculations .

Q. What in vitro and in vivo models are appropriate for assessing pharmacokinetic properties?

  • Methodological Answer :

  • In Vitro :
  • Hepatic Stability : Incubation with human liver microsomes (HLM) to measure half-life (t1/2) and CYP450 inhibition .
  • Permeability : Caco-2 cell monolayers predict intestinal absorption (Papp >1×10⁻⁶ cm/s indicates good bioavailability) .
  • In Vivo :
  • Rodent Models : Oral administration in Sprague-Dawley rats (10 mg/kg) with LC-MS/MS plasma analysis to determine AUC and Cmax .

Q. How does this compound compare structurally and pharmacologically to other indazole- and pyridazine-containing derivatives?

  • Methodological Answer :

  • Structural Comparison :
Compound Key Features Biological Activity
Target Compound2-Methoxyphenyl-pyridazine, tetrahydroindazoleKinase inhibition (e.g., CDK2)
Analog A ()Triazolopyridazine coreAnticancer (Aurora kinase inhibition)
Analog B ()Tetrazolo[1,5-b]pyridazineAnti-inflammatory (p38 MAPK inhibition)
  • Pharmacological Distinction : The tetrahydroindazole carboxamide improves solubility (>50 µM in PBS) compared to rigid indazole derivatives, enhancing in vivo efficacy .

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